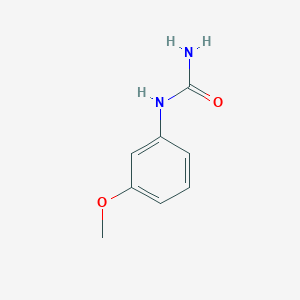

1-(3-Methoxyphenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHPVLQWHRHMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160858 | |

| Record name | Urea, (m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-77-5 | |

| Record name | N-(3-Methoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ureidoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 139-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYPHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-UREIDOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9X6PPO2IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methoxyphenyl)urea: Properties, Structure, and Synthesis for the Research Professional

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)urea, a significant chemical intermediate in the landscape of pharmaceutical and materials science research. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, structural characteristics, synthesis protocols, and potential applications.

Core Chemical and Physical Properties

This compound is a solid organic compound. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| CAS Number | 54564-43-3 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 148-151 °C | N/A |

| Solubility | Soluble in hot acetic acid. Limited solubility in water, soluble in organic solvents like DMSO and dimethylformamide. | |

| LogP (predicted) | ~1.5 - 2.5 |

Molecular Structure and Spectroscopic Profile

The structural integrity of this compound is the foundation of its chemical behavior and reactivity. The urea functional group, coupled with the meta-substituted methoxyphenyl ring, dictates its potential for hydrogen bonding and aromatic interactions, which are critical in medicinal chemistry.

Structural Representation

Caption: 2D structure of this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, 1,3-bis(4-methoxyphenyl)urea, in DMSO-d6 shows characteristic signals for the aromatic protons and the methoxy group protons. For this compound, one would expect distinct signals for the aromatic protons in the meta-substituted ring, a singlet for the methoxy protons, and signals for the urea NH and NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework of the molecule. For a similar compound, 1,3-diphenylurea, in DMSO-d6, the carbonyl carbon of the urea appears around 153.0 ppm. The aromatic carbons and the methoxy carbon of this compound will have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. For a similar urea derivative, the spectrum shows characteristic N-H stretching vibrations around 3300 cm⁻¹ and a strong C=O (urea) stretching band in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. For a related urea, the expected molecular ion peak [M+H]⁺ is observed, confirming its molecular formula.

Synthesis of this compound

The synthesis of unsymmetrical ureas like this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

General Synthesis Workflow

A Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)urea

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Methoxyphenyl)urea, a key intermediate in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide explains the causal relationships between the molecular structure and its spectral output, details field-proven protocols for data acquisition, and provides a framework for integrated spectral interpretation, ensuring the highest degree of scientific integrity and confidence in structural assignment.

Introduction: The Imperative for Spectroscopic Verification

This compound is a disubstituted urea derivative that serves as a valuable building block in the synthesis of pharmacologically active molecules. The urea moiety is a privileged structure in drug design, known for its ability to form robust hydrogen bond interactions with biological targets. The precise arrangement of the methoxy and urea substituents on the phenyl ring is critical to its chemical reactivity and biological activity. Therefore, rigorous structural characterization is not merely a procedural step but a foundational requirement for any subsequent research or development.

This guide will dissect the three primary spectroscopic techniques used for the structural elucidation of organic molecules—NMR, IR, and Mass Spectrometry—as they apply to this compound. We will explore the unique signature of the molecule in each spectrum, providing a comprehensive and self-validating analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H NMR) and carbons (¹³C NMR).

Theoretical Underpinnings of NMR for Aryl Ureas

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-donating methoxy group (-OCH₃) and the complex electron-donating/withdrawing nature of the urea group (-NH-CO-NH₂) create a distinct pattern of shielding and deshielding across the aromatic ring. The urea protons themselves are also diagnostic, though their signals can be influenced by solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation and a well-defined acquisition protocol.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively solubilizes the urea and its residual water peak does not obscure key signals. Furthermore, it slows down the N-H proton exchange, often resulting in sharper amine and amide signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 1-2 second relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

Visualization: NMR Workflow

Caption: Diagram 1: A typical workflow for NMR sample preparation and data acquisition.

Data Analysis & Interpretation

The following tables summarize the expected ¹H and ¹³C NMR data for this compound. These values are based on established principles of NMR spectroscopy and data from structurally similar compounds.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| NH (Urea, Ar-NH) | 8.5 - 8.8 | Singlet (broad) | 1H | - | Deshielded amide proton adjacent to the aromatic ring. |

| H-2 | 7.25 - 7.35 | Singlet (or triplet) | 1H | J ≈ 2.0 | Aromatic proton ortho to both -NH and -OCH₃ groups. |

| H-6 | 7.10 - 7.20 | Triplet | 1H | J ≈ 8.0 | Aromatic proton meta to -OCH₃ and ortho to -NH. |

| H-4 | 6.85 - 6.95 | Doublet of doublets | 1H | J ≈ 8.0, 2.0 | Aromatic proton ortho to -OCH₃ and meta to -NH. |

| H-5 | 6.45 - 6.55 | Doublet of doublets | 1H | J ≈ 8.0, 2.0 | Aromatic proton para to -NH and ortho to -OCH₃. |

| NH₂ (Urea) | 5.8 - 6.0 | Singlet (broad) | 2H | - | Terminal -NH₂ protons, often broad due to exchange.[3][4] |

| OCH₃ | 3.70 - 3.80 | Singlet | 3H | - | Methoxy group protons, characteristic singlet. |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (Urea) | 155 - 158 | Carbonyl carbon, highly deshielded by two nitrogen atoms and one oxygen.[1][5] |

| C-3 (C-OCH₃) | 159 - 161 | Aromatic carbon attached to the highly electronegative oxygen of the methoxy group. |

| C-1 (C-NH) | 140 - 142 | Aromatic ipso-carbon attached to the urea nitrogen. |

| C-6 | 129 - 131 | Aromatic carbon ortho to the urea substituent. |

| C-5 | 110 - 112 | Aromatic carbon ortho to the methoxy group. |

| C-2 | 106 - 108 | Aromatic carbon between the two substituents. |

| C-4 | 103 - 105 | Aromatic carbon para to the methoxy group. |

| OCH₃ | 54 - 56 | Methoxy carbon, typical range for aryl methyl ethers. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending, etc.).

Theoretical Underpinnings of IR for Aryl Ureas

For this compound, the key diagnostic absorptions are associated with the urea and methoxy moieties. The N-H bonds of the urea will exhibit characteristic stretching vibrations, while the C=O bond gives rise to a very strong and sharp absorption known as the "Amide I" band. The N-H bending and C-N stretching ("Amide II") is also a key indicator.[6][7][8]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization: IR Analysis Workflow

Caption: Diagram 2: Standard procedure for acquiring an IR spectrum using an ATR accessory.

Data Analysis & Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3400 | Medium | N-H Asymmetric Stretch | Urea (-NH₂) |

| 3350 - 3300 | Medium | N-H Symmetric Stretch | Urea (-NH & -NH₂) |

| 3050 - 3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Weak | C-H Stretch | Methoxy (-OCH₃) |

| 1640 - 1660 | Strong, Sharp | C=O Stretch (Amide I) | Urea |

| 1590 - 1610 | Medium-Strong | N-H Bend (Amide II) & C=C Stretch | Urea & Aromatic |

| 1450 - 1500 | Medium | C=C Stretch | Aromatic |

| 1200 - 1280 | Strong | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) |

| 1020 - 1050 | Medium | C-O Symmetric Stretch | Aryl Ether (-OCH₃) |

| 750 - 800 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |

The presence of a strong band around 1650 cm⁻¹ (C=O) and multiple bands in the 3300-3450 cm⁻¹ region (N-H) are definitive proof of the urea functionality.[9][10][11] The strong C-O stretch around 1250 cm⁻¹ confirms the aryl ether linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Underpinnings of MS for Aryl Ureas

Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can measure the m/z to several decimal places, allowing for the unambiguous determination of the molecular formula. Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in a predictable manner, providing clues to its structure.

Experimental Protocol: MS Data Acquisition (ESI-MS)

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are formed and enter the mass analyzer.

-

Data Acquisition: The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z ratio, and the detector records their abundance. The spectrum is acquired over a relevant mass range (e.g., m/z 50-500).

Visualization: MS Analysis Workflow

Caption: Diagram 3: A generalized workflow for acquiring mass spectrometry data via ESI.

Data Analysis & Interpretation

The molecular formula for this compound is C₈H₁₀N₂O₂.

-

Molecular Weight (Nominal): 166 g/mol

-

Monoisotopic Mass (Exact): 166.0742 g/mol

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Analysis Mode | Interpretation |

| 167.0815 | [C₈H₁₁N₂O₂]⁺ | ESI (Positive) | Protonated Molecular Ion [M+H]⁺ |

| 166.0742 | [C₈H₁₀N₂O₂]⁺˙ | EI | Molecular Ion [M]⁺˙ |

| 123.0555 | [C₇H₇NO]⁺˙ | EI | Fragment from cleavage of the urea C-N bond (3-methoxyaniline radical cation) |

| 108.0422 | [C₆H₆O]⁺˙ | EI | Fragment from loss of -CH₃ from the 123 fragment |

| 44.0344 | [CH₄N₂]⁺˙ | EI | Urea fragment radical cation |

The primary observation in an ESI-MS experiment would be the [M+H]⁺ peak at m/z 167.0815. An HRMS measurement confirming this mass would provide strong evidence for the molecular formula C₈H₁₀N₂O₂.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods.

Visualization: Integrated Structural Confirmation

Caption: Diagram 4: Correlation of data from different spectroscopic methods to specific structural features.

Conclusion

The spectroscopic characterization of this compound presents a clear and consistent profile across NMR, IR, and MS analyses. The key signatures—including the specific chemical shifts of the aromatic and urea protons in ¹H NMR, the carbonyl signal in ¹³C NMR, the strong amide I and N-H stretching bands in the IR spectrum, and the accurate molecular ion in the mass spectrum—collectively provide an unequivocal confirmation of its structure. The protocols and interpretive frameworks detailed in this guide represent a robust methodology for the validation of this and similar chemical entities, ensuring the scientific rigor required in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Bis(3-methoxyphenyl)urea | C15H16N2O3 | CID 734602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Infrared spectra of amorphous and crystalline urea ices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03503G [pubs.rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)urea: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)urea, a molecule of interest in the field of medicinal chemistry. From its fundamental properties to its synthesis and potential applications, this document serves as a valuable resource for researchers exploring the therapeutic potential of urea derivatives.

Core Molecular Identifiers and Properties

This compound, also known as m-methoxyphenylurea, is an aromatic organic compound featuring a urea functional group substituted with a 3-methoxyphenyl moiety.[1] This structural arrangement provides a scaffold for hydrogen bonding interactions, a key feature in its engagement with biological targets.[2][3]

| Property | Value | Source |

| CAS Number | 139-77-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] | --INVALID-LINK-- |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of unsymmetrical ureas such as this compound can be achieved through several established methodologies. A common and effective approach involves the reaction of an amine with an isocyanate. The following protocol outlines a general procedure for the synthesis of N-aryl ureas, which can be adapted for this compound.

Protocol: Synthesis of N'-substituted ureas

This protocol is based on the general synthesis of N'-substituted ureas and can be adapted for this compound by using the appropriate starting materials.

Materials:

-

Urea or a substituted urea (1 mmol)

-

Anhydrous Sodium Hydride (1 mmol)

-

3-Methoxyphenyl isocyanate (1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Ethyl acetate (EtOAc)

-

Ice-cold water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting urea (1 mmol) in 5 mL of anhydrous THF in a round-bottom flask.

-

Carefully add anhydrous sodium hydride (1 mmol) to the solution.

-

Allow the reaction to proceed for 5 minutes.

-

Add 3-methoxyphenyl isocyanate (1 mmol) to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the organic solvent under vacuum to obtain the crude product.

-

Purify the solid product by column chromatography using a hexane and ethyl acetate eluent system.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and sodium hydride is crucial to prevent the reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that readily decomposes to the corresponding amine and carbon dioxide, reducing the yield of the desired urea.

-

Sodium Hydride: Sodium hydride acts as a strong base to deprotonate the urea, forming a more nucleophilic species that readily reacts with the electrophilic isocyanate.

-

TLC Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

-

Aqueous Workup and Extraction: The aqueous workup is necessary to quench any unreacted sodium hydride and to separate the water-soluble byproducts from the organic-soluble product. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.

-

Purification: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting materials or side products based on their differential adsorption to the stationary phase.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The urea functional group is a key pharmacophore in numerous clinically approved drugs and compounds under investigation. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors.[2][3]

While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other biologically active phenylureas suggests its potential as a scaffold for the development of novel therapeutic agents. Phenylurea derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many urea derivatives have been investigated as anticancer agents.[3] For instance, sorafenib, a multi-kinase inhibitor containing a urea moiety, is used in the treatment of various cancers. The urea group in these compounds often plays a crucial role in binding to the ATP-binding site of kinases, thereby inhibiting their activity.

-

Enzyme Inhibition: The hydrogen bonding capabilities of the urea group make it an effective inhibitor of various enzymes. For example, some urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.[4][5]

-

Anticonvulsant and Anti-inflammatory Activity: Research has also explored arylurea derivatives for their potential as anticonvulsant and anti-inflammatory agents.

Illustrative Signaling Pathway: Kinase Inhibition

Many phenylurea-containing drugs, such as sorafenib, function by inhibiting protein kinases involved in cancer cell signaling pathways. A common target is the Raf/MEK/ERK pathway, which is often dysregulated in cancer.

Caption: General mechanism of kinase inhibition by phenylurea compounds.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic activity of this compound, various in vitro assays can be employed. The following are examples of standard protocols used in drug discovery.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Researchers should always consult the most up-to-date safety information and institutional guidelines before working with any chemical.

Conclusion

This compound represents a valuable chemical entity for researchers in the field of drug discovery. Its straightforward synthesis and the proven therapeutic potential of the phenylurea scaffold make it an attractive starting point for the development of novel inhibitors and modulators of various biological targets. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, offering a solid basis for further investigation into its medicinal chemistry.

References

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf [mdpi.com]

The Phenylurea Scaffold: A Privileged Structure with Dual Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylurea compounds represent a versatile chemical scaffold with significant and distinct mechanisms of action across different biological kingdoms. In agriculture, they are potent herbicides that disrupt photosynthesis, while in medicine, they form the structural core of several targeted anticancer therapies. This guide provides an in-depth exploration of these dual mechanisms, focusing on the molecular interactions that drive their biological effects. We will dissect the inhibition of Photosystem II (PSII) in plants and the sophisticated inhibition of protein kinases in cancer cells, offering field-proven insights into the structure-activity relationships (SAR) and the experimental protocols used to validate these actions.

Introduction: The Dichotomy of a Scaffold

The N,N'-disubstituted phenylurea moiety is a deceptively simple structure that has proven to be a cornerstone in both agrochemical and pharmaceutical development. Its remarkable utility stems from its ability to act as a rigid and effective hydrogen-bonding unit, capable of forming specific, high-affinity interactions with disparate biological targets. This guide bifurcates its analysis into the two primary, well-established mechanisms of action:

-

Herbicidal Activity: Inhibition of the photosynthetic electron transport chain in plants.

-

Anticancer Activity: Inhibition of specific protein kinases crucial for tumor growth and angiogenesis.

Understanding the nuances of how substitutions on the phenyl rings modulate affinity and selectivity for these distinct targets is critical for the rational design of new agents in both fields.

Mechanism I: Photosynthesis Inhibition in Plants

Substituted phenylureas, such as Diuron and Linuron, are highly effective herbicides that act by inhibiting Photosystem II (PSII).[1][2]

Molecular Target: The D1 Protein of Photosystem II

The core of the herbicidal action lies in the specific binding of phenylurea compounds to the D1 protein, a key subunit of the PSII complex embedded in the thylakoid membranes of chloroplasts.[3] The herbicide molecule inserts itself into the QB binding niche on the D1 protein.[4] This site is normally occupied by the mobile electron carrier plastoquinone.

By binding to this site, the phenylurea herbicide physically blocks the docking of plastoquinone, thereby interrupting the photosynthetic electron transport chain.[3][4] This blockage prevents CO2 fixation and the production of ATP and NADPH, the energy currencies required for plant growth.[3]

Downstream Effects and Phytotoxicity

While the cessation of energy production contributes to the herbicidal effect, the primary cause of rapid plant death is the generation of reactive oxygen species (ROS).[1][3] The stalled electron transport leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which initiate a cascade of lipid peroxidation.[3] This process destroys cell membranes, leading to leakage, desiccation, and rapid necrosis of leaf tissue, often observed as interveinal chlorosis.[2][3]

Mechanism II: Protein Kinase Inhibition in Cancer Therapy

In oncology, the substituted phenylurea scaffold is central to a class of multi-kinase inhibitors, exemplified by Sorafenib.[5] These drugs function as "Type II" inhibitors, which bind to and stabilize an inactive conformation of the target kinase.[5]

Molecular Targets: RAF, VEGFR, PDGFR and Other Kinases

Sorafenib and similar compounds exhibit a dual mechanism of action against cancer by simultaneously targeting kinases involved in tumor cell proliferation and angiogenesis.[6][7][8]

-

Tumor Cell Proliferation: They potently inhibit serine/threonine kinases in the RAF/MEK/ERK signaling pathway, such as C-RAF, B-RAF, and mutant B-RAF (V600E).[6][8] This pathway is frequently hyperactivated in many cancers, driving uncontrolled cell division.[8]

-

Angiogenesis: They block receptor tyrosine kinases (RTKs) essential for the formation of new blood vessels that supply tumors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[6][9] Additional targets like c-KIT, FLT-3, and RET contribute to their broad anticancer activity.[6][10]

The Phenylurea Moiety as a "Hinge-Binder"

The key to the mechanism of these inhibitors is the N,N'-diphenylurea structure. This moiety acts as a critical "hinge-binder," forming two crucial hydrogen bonds with conserved amino acid residues in the hinge region of the kinase's ATP-binding pocket (specifically, a glutamate and an aspartate in the DFG motif).[11]

This interaction stabilizes the kinase in an inactive, "DFG-out" conformation. In this state, the Asp-Phe-Gly (DFG) motif is flipped, preventing the kinase from adopting the active conformation required for ATP binding and catalysis. This mode of inhibition is distinct from "Type I" inhibitors that compete with ATP in the active conformation.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted phenylureas is highly dependent on the nature and position of substituents on the aromatic rings.

-

For Kinase Inhibitors: Halogen substitutions on the "head" phenyl ring (the ring not attached to the primary target-interacting moiety) can significantly increase inhibitory activity.[12] For instance, a chloro-substitution at the para-position was found to be highly potent against FGFR1.[12] The urea linker itself is critical, as replacing it with thiourea often decreases potency, indicating the importance of the carbonyl oxygen in hydrogen bonding.[12]

-

For Herbicides: The specific pattern of substitutions dictates the binding affinity for the D1 protein. This has led to the development of numerous analogs with varying crop selectivity and soil persistence profiles.

Table 1: Comparative Inhibitory Activity of Phenylurea Compounds

| Compound | Target Class | Primary Target(s) | Typical IC50 / EC50 | Reference(s) |

|---|---|---|---|---|

| Diuron | Herbicide | Photosystem II (D1 Protein) | ~0.02 µM (PSII inhibition) | [13] |

| Linuron | Herbicide | Photosystem II (D1 Protein) | 9-13 µg/L (EC50 for PSII inhibition) | [14] |

| Sorafenib | Anticancer | RAF-1, B-RAF, VEGFR-2, PDGFR-β | 6 nM (RAF-1), 90 nM (VEGFR-2) | [10][15] |

| Compound 25a | Anticancer | p38α MAPK | 0.47 nM | [16] |

| Compound 16i | Anticancer | FLT3 | Sub-micromolar activity |[17] |

IC50/EC50 values are context-dependent and can vary based on the specific assay conditions.

Experimental Protocols for Mechanism Validation

Validating the mechanism of action requires a multi-pronged approach, moving from direct target engagement assays to cellular and organismal-level studies.

Protocol: Assessing PSII Inhibition via Chlorophyll Fluorescence

This protocol provides a rapid, non-destructive method to measure the effect of herbicides on photosynthetic efficiency.[18][19] The principle is that blocking PSII electron transport alters the fluorescence signature of chlorophyll.[20]

Objective: To determine the EC50 (Effective Concentration, 50%) of a phenylurea herbicide on PSII activity.

Methodology:

-

Plant Culture: Grow a susceptible plant species (e.g., Raphanus sativus, lettuce) under controlled conditions.[21][22]

-

Herbicide Application: Prepare serial dilutions of the phenylurea compound. Apply treatments to intact leaves via spraying.[22] Include a negative control (water/vehicle).

-

Dark Adaptation: After a set incubation period (e.g., 24 hours), detach a leaf or attach a leaf clip and dark-adapt it for at least 20-30 minutes.[21][23] This ensures all reaction centers are "open."

-

Fluorescence Measurement: Use a modulated fluorometer (e.g., a PAM fluorometer) to measure key parameters.[21]

-

Measure F0 (minimum fluorescence) with a weak measuring light.

-

Apply a short, saturating pulse of light to measure FM (maximum fluorescence).

-

-

Calculation: Calculate the maximum quantum yield of PSII (FV/FM), where FV = FM - F0.[18][21] A decrease in the FV/FM ratio indicates damage to PSII.[21]

-

Data Analysis: Plot the FV/FM values against the logarithm of the herbicide concentration. Use a dose-response curve to calculate the EC50 value.

Protocol: Validating Kinase Inhibition and Cellular Potency

This workflow outlines the logical progression from a biochemical assay measuring direct enzyme inhibition to a cell-based assay confirming downstream effects.[24]

Part A: Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

Objective: To measure the IC50 (Inhibitory Concentration, 50%) of a phenylurea compound against a purified kinase.

Methodology:

-

Assay Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common format.[25][26] They measure the phosphorylation of a substrate by the kinase.

-

Reagents: Prepare assay buffer, purified active kinase, ATP, a fluorescently labeled substrate (e.g., biotinylated peptide), and a lanthanide-labeled antibody that recognizes the phosphorylated substrate.

-

Compound Preparation: Prepare a serial dilution of the phenylurea inhibitor in DMSO.

-

Reaction: In a microplate, combine the kinase and the inhibitor and pre-incubate. Initiate the reaction by adding ATP and the substrate.[27] Allow the reaction to proceed for a defined time at a controlled temperature.

-

Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).

-

Data Acquisition: Read the plate on a TR-FRET-capable reader. The ratio of acceptor to donor emission is proportional to the amount of phosphorylated product.

-

Analysis: Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value.[27]

Part B: Cell-Based Proliferation Assay (e.g., MTT/CellTiter-Glo)

Objective: To determine the EC50 or GI50 (Growth Inhibition, 50%) of the compound in a relevant cancer cell line.[28]

Methodology:

-

Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., HepG2 for a drug targeting pathways in liver cancer) into a 96-well plate and allow cells to adhere overnight.[29]

-

Compound Treatment: Add serial dilutions of the phenylurea compound to the wells.[29] Include vehicle (DMSO) controls and a positive control for cell death. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well. Viable cells metabolize the yellow MTT into purple formazan crystals. Solubilize the crystals and measure the absorbance.[28]

-

For CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.[30]

-

-

Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the EC50/GI50 value.[30]

Conclusion and Future Perspectives

The substituted phenylurea scaffold is a testament to the power of privileged structures in chemical biology and drug discovery. Its ability to effectively inhibit two fundamentally different enzyme classes—the D1 protein in plant photosystem II and protein kinases in human cells—highlights its versatility as a hydrogen-bonding pharmacophore.

Future research will continue to leverage this scaffold. In agriculture, the focus remains on developing more selective and environmentally benign herbicides. In oncology, the challenge is to design next-generation kinase inhibitors that overcome resistance mutations and exhibit refined selectivity profiles to minimize off-target toxicity. The foundational mechanisms detailed in this guide provide the critical knowledge base for these ongoing efforts, demonstrating how a deep understanding of molecular interactions can be translated into powerful applications that impact both global food security and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncology-central.com [oncology-central.com]

- 16. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Chlorophyll Fluorescence: Importance and Applications - CID Bio-Science [cid-inc.com]

- 20. mdpi.com [mdpi.com]

- 21. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]

- 22. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 27. domainex.co.uk [domainex.co.uk]

- 28. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. noblelifesci.com [noblelifesci.com]

An In-depth Technical Guide to the Biological Targets of Methoxyphenylurea Derivatives

Abstract

The methoxyphenylurea scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules with significant therapeutic potential. The inherent chemical properties of the urea and methoxyphenyl moieties facilitate critical interactions with a range of biological macromolecules, leading to their modulation. This in-depth technical guide provides a comprehensive overview of the primary biological targets of methoxyphenylurea derivatives, focusing on key protein classes: kinases, enzymes, and G-protein coupled receptors. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target identification and validation, and provide quantitative data on specific derivative-target interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Significance of the Methoxyphenylurea Scaffold

The urea functional group is a cornerstone in drug design, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, forming stable and specific interactions with protein targets[1]. When combined with a methoxyphenyl ring, the resulting scaffold gains favorable pharmacokinetic properties. The methoxy group can influence solubility, metabolic stability, and electronic properties, which in turn can modulate the binding affinity and selectivity of the molecule for its biological target[2]. This unique combination has led to the development of numerous compounds investigated for a wide range of diseases, most notably in oncology and infectious diseases. Understanding the specific biological targets of these derivatives is paramount for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles.

Key Biological Target Classes

Methoxyphenylurea derivatives have been shown to interact with several important classes of proteins. This section will explore the most prominent examples, detailing the mechanism of interaction and providing specific examples with quantitative data.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts[3][4]. Arylurea derivatives, including those with a methoxyphenyl group, are well-established as potent kinase inhibitors[5].

2.1.1 Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is crucial for normal development and tissue homeostasis[6][7]. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers[8][9]. The 3,5-dimethoxyphenyl motif has been identified as a key structural feature for achieving potent and selective inhibition of FGFRs.

A notable example is a series of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and their related 2-urea derivatives, which have demonstrated high selectivity for the FGF receptor-1 (FGFR-1) tyrosine kinase[10]. One water-soluble analog from this series exhibited a potent IC50 of 31 nM against FGFR[10]. Another study on 1H-pyrrolo[2,3-b]pyridine derivatives identified a compound (4h) containing a methoxyphenyl group with potent pan-FGFR inhibitory activity, showing IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively[10].

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival[3][9][11]. Methoxyphenylurea-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal propagation.

Enzymes: Catalysts of Biological Reactions

Enzymes are another major class of proteins targeted by methoxyphenylurea derivatives. These small molecules can act as inhibitors, modulating the catalytic activity of enzymes involved in various physiological and pathological processes.

2.2.1 Urease

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide[12][13]. In humans, urease produced by bacteria, such as Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer[14]. Urease inhibitors are therefore of significant therapeutic interest. The urea scaffold itself makes these derivatives logical candidates for urease inhibition[14]. A study on N-substituted hydroxyureas found that m-methoxy-phenyl substituted hydroxyurea was a potent inhibitor of jack bean urease, with an IC50 value of 16.2 µM[15][16].

Mechanism of Urease Action and Inhibition

The active site of urease contains two nickel ions that are crucial for catalysis. These ions coordinate with a water molecule and the urea substrate, facilitating a nucleophilic attack on the carbonyl carbon of urea[13][17][18]. Methoxyphenylurea derivatives can inhibit urease by interacting with the nickel ions in the active site, thereby blocking substrate access and catalytic activity[19].

G-Protein Coupled Receptors (GPCRs): Transmembrane Signal Transducers

GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes, making them a major target for a large portion of modern medicines.

2.3.1 Adenosine A2A Receptor (A2AR)

The Adenosine A2A receptor is a GPCR that plays a significant role in the central nervous system and the immune system[20]. A2AR antagonists are being investigated for the treatment of neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy. Some ethylenediurea derivatives containing a methoxyphenyl group have been suggested to act as inhibitors of the A2AR.

A2AR Signaling Pathway

Activation of the A2AR by its endogenous ligand, adenosine, typically leads to the activation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various downstream effects, including the modulation of inflammation and neurotransmission[20]. Methoxyphenylurea derivatives that act as A2AR antagonists would block the binding of adenosine, thereby preventing these downstream signaling events.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected methoxyphenylurea derivatives against their respective biological targets. This data is crucial for understanding the structure-activity relationships and for guiding the optimization of lead compounds.

| Derivative Class/Compound | Target | Activity | Value | Reference |

| 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-urea analog | FGFR-1 | IC50 | 31 nM | [10] |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | IC50 | 7 nM | [10] |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | IC50 | 9 nM | [10] |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | IC50 | 25 nM | [10] |

| m-methoxy-phenyl substituted hydroxyurea | Urease | IC50 | 16.2 µM | [15][16] |

| Phenylurea-pyridinium hybrids | Urease | IC50 | 4.08 - 6.20 µM | [14] |

Experimental Protocols for Target Identification

Identifying the specific biological target of a novel bioactive compound is a critical step in drug discovery[1][15]. The following section provides detailed, step-by-step protocols for two widely used methods for small molecule target identification.

Affinity-Based Pull-Down Assay

This method relies on immobilizing a derivative of the small molecule of interest onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate[1].

Experimental Workflow

Step-by-Step Methodology

-

Probe Synthesis:

-

Synthesize a derivative of the methoxyphenylurea compound with a linker and a biotin tag. It is crucial that the modification does not significantly impair the biological activity of the parent compound.

-

-

Immobilization of the Probe:

-

Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to allow for high-affinity binding.

-

Wash the beads to remove any unbound probe.

-

-

Preparation of Cell Lysate:

-

Culture and harvest cells of interest.

-

Lyse the cells in a non-denaturing buffer containing protease inhibitors to release the proteins.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation and Binding:

-

Incubate the immobilized probe (on beads) with the cell lysate. As a negative control, incubate lysate with beads that have not been conjugated to the probe.

-

Allow sufficient time for the probe to bind to its target protein(s).

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by using a denaturing buffer (e.g., SDS-PAGE sample buffer), a competitive eluent, or by changing the pH or salt concentration.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie or silver staining).

-

Excise the protein bands that are present in the probe sample but not in the negative control.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS)[4].

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis[15].

Experimental Workflow

Step-by-Step Methodology

-

Lysate Preparation:

-

Prepare a native cell lysate as described for the pull-down assay.

-

-

Compound Incubation:

-

Divide the lysate into two aliquots.

-

Treat one aliquot with the methoxyphenylurea compound of interest.

-

Treat the other aliquot with a vehicle control (e.g., DMSO).

-

Incubate to allow for binding.

-

-

Protease Digestion:

-

Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates.

-

The concentration of the protease and the digestion time should be optimized to achieve partial digestion of the total protein content.

-

-

Stopping the Reaction:

-

Stop the proteolytic digestion by adding a denaturing sample buffer (containing SDS and a reducing agent) and heating the samples.

-

-

Analysis:

-

Separate the protein samples by SDS-PAGE.

-

If a candidate target is already suspected, perform a Western blot using an antibody specific to that protein. A stronger band in the compound-treated lane compared to the vehicle-treated lane indicates stabilization and therefore a direct interaction[15].

-

For unbiased target identification, the entire gel lanes can be analyzed by mass spectrometry to identify proteins that are more abundant in the compound-treated sample.

-

Conclusion and Future Directions

Methoxyphenylurea derivatives represent a versatile and promising class of small molecules with the ability to modulate the activity of a diverse range of biological targets, including kinases, enzymes, and GPCRs. The inherent properties of this scaffold make it an attractive starting point for the development of novel therapeutics. The experimental approaches detailed in this guide, such as affinity-based pull-down assays and DARTS, provide robust methodologies for the identification and validation of the specific protein targets of these compounds.

Future research in this area should focus on expanding the chemical space of methoxyphenylurea derivatives to explore novel target classes. Furthermore, the application of advanced proteomic techniques in combination with the target identification methods described herein will undoubtedly lead to a deeper understanding of the polypharmacology of these compounds and pave the way for the development of next-generation therapeutics with enhanced selectivity and efficacy.

References

- 1. Binding Database [bindingdb.org]

- 2. N-Methoxy-N'-(4-methoxyphenyl)urea (52420-60-7) for sale [vulcanchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea | C15H22N2O2 | CID 6464444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Binding Database [bindingdb.org]

- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-(3-Methoxyphenyl)-3-methylurea | C9H12N2O2 | CID 4548688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]

- 15. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. N-Methoxy-N-methyl-N'-phenylurea | C9H12N2O2 | CID 74092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of methoxyphenyl ureas

Starting Research: Methoxyphenyl Ureas

I'm currently engaged in a deep dive into the theoretical aspects of methoxyphenyl ureas. My initial steps involve a series of focused Google searches to unearth relevant studies. I'm especially keen on computational methods like DFT and HF, as well as analyses of electronic properties such as... (the thought process is ongoing)

Analyzing Electronic Structures Deeply

I've initiated a thorough search for theoretical studies on methoxyphenyl ureas. My focus is now on the electronic structure details, like HOMO-LUMO gaps and electrostatic potential, and how they connect to biological activity, especially their herbicidal or anticancer properties. I'm also preparing to synthesize this info into a clear narrative for my whitepaper, beginning with an introduction to their importance, followed by a look at the theoretical methods used, and ending with what we've learned about the structure-activity relationships. I'll make sure to cite sources and include clickable URLs.

Crafting a Detailed Technical Guide

I'm now diving into the specifics. My immediate focus is synthesizing the gathered data into a logical structure, starting with an introduction and then detailing the theoretical methods. I'll meticulously explain methodologies and computational parameters, including step-by-step instructions. I'm also actively constructing a comprehensive reference list with clickable URLs and designing Graphviz diagrams to visualize complex workflows and data. The final step involves a thorough review to ensure scientific rigor and clarity before presentation.

An In-Depth Technical Guide to the Potential Pharmacological Activities of 1-(3-Methoxyphenyl)urea

Authored by a Senior Application Scientist

Foreword: The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2][3] This guide delves into the latent pharmacological potential of a specific, yet foundational analogue, 1-(3-Methoxyphenyl)urea. While direct and extensive experimental data for this particular compound remains limited in publicly accessible literature, a wealth of information on its close derivatives provides a robust framework for predicting its biological activities.[1] This document synthesizes this derivative data to offer a forward-looking perspective for researchers, scientists, and drug development professionals, grounding predictions in established chemical principles and experimental evidence from analogous structures.

The this compound Scaffold: Synthesis and Significance

The urea moiety is a powerful hydrogen-bonding motif, with its NH groups acting as donors and the carbonyl oxygen as an acceptor, enabling potent interactions with biological receptors.[2][4] The inclusion of a methoxy-substituted phenyl ring introduces specific electronic and steric properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile.

General Synthetic Strategies

The synthesis of unsymmetrical diaryl ureas like this compound is typically achieved through well-established, efficient protocols. The most common approaches involve the reaction of an aryl isocyanate with an aniline or the use of phosgene substitutes to couple two different amines.[2][4]

Experimental Protocol: One-Step Synthesis via In Situ Isocyanate Formation

This protocol describes a common and efficient method for synthesizing unsymmetrical ureas, adapted from methodologies for similar compounds.[2][4]

Objective: To synthesize an unsymmetrical diaryl urea by reacting an aniline with an in situ-generated isocyanate.

Materials:

-

Starting Aniline (e.g., 3-methoxyaniline)

-

Triphosgene

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Second Aniline (for coupling)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting aniline (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Isocyanate Formation: Slowly add a solution of triphosgene (0.33-0.4 equivalents) in anhydrous THF to the cooled reaction mixture. Caution: Triphosgene is a toxic solid and a safer substitute for phosgene gas. Handle with extreme care in a well-ventilated fume hood.

-

Intermediate Stirring: Stir the mixture at low temperature for approximately 30 minutes to facilitate the formation of the aryl isocyanate intermediate.

-

Coupling Reaction: To this mixture, add the second aniline (1-1.2 equivalents).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Quenching and Extraction: Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1-aryl-3-(3-methoxyphenyl)urea.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF is critical as isocyanates are highly reactive towards water, which would lead to the formation of undesired symmetric ureas and other byproducts.

-

Low Temperature: The initial reaction is performed at 0-5 °C to control the exothermic reaction of triphosgene and to prevent side reactions, ensuring the clean formation of the isocyanate intermediate.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of intermediates with atmospheric moisture and oxygen.

Caption: Workflow for the one-step synthesis of unsymmetrical ureas.

Potential Pharmacological Activity: An Evidence-Based Projection

The true potential of the this compound scaffold is illuminated by the extensive research into its derivatives. The following sections explore the most promising therapeutic avenues.

Anticancer and Antiproliferative Activity

The diaryl urea framework is a hallmark of several potent anticancer agents, including the FDA-approved multi-kinase inhibitor Sorafenib.[4][5] Derivatives have demonstrated significant antiproliferative effects across a range of cancer cell lines.[6][7][8]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer activity of diaryl ureas is the inhibition of protein kinases that are crucial for tumor cell proliferation, angiogenesis, and survival.[1] The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, effectively blocking their function.

Many derivatives act as inhibitors of the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently hyperactivated in various cancers.[1][5] By targeting kinases like BRAF, VEGFR, and PDGFR, these compounds can halt tumor growth and cut off its blood supply.[1][6]

Caption: The Raf/MEK/ERK pathway and key inhibition points for diaryl ureas.

Quantitative Data: Antiproliferative Activity of Diaryl Urea Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung) | 2.39 ± 0.10 | [6] |

| Compound 7u | HCT-116 (Colon) | 3.90 ± 0.33 | [6][8] |

| Sorafenib (Reference) | A549 (Lung) | 2.12 ± 0.18 | [6][8] |

| Sorafenib (Reference) | HCT-116 (Colon) | 2.25 ± 0.71 | [6][8] |

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea (9) | PC3 (Prostate) | 78.28 ± 1.2 | [9] |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EKVX (NSCLC) | Moderate Activity | |

| 1-(3-(1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea (3c) | HuH-7 (Liver) | 10.80 ± 0.14 | [10] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activities

Several studies have highlighted the potential of aryl urea derivatives as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][11][12]

Mechanism of Action: While the exact mechanisms are not always fully elucidated, it is hypothesized that these compounds may interfere with essential bacterial enzymes or disrupt cell membrane integrity. The lipophilic nature of the aryl groups combined with the hydrogen-bonding capability of the urea linker likely facilitates interaction with microbial targets.

Quantitative Data: Antimicrobial Activity of Aryl Urea Derivatives

| Compound/Derivative | Organism | MIC (µM) | Reference |

| Derivative 11b | K. pneumoniae (Carbapenemase-producing) | 50 | [12] |

| Derivative 67d | K. pneumoniae (Carbapenemase-producing) | 72 | [12] |

| Derivative 11b | E. coli (Multidrug-resistant) | 50 | [12] |

| Derivative 67d | E. coli (Multidrug-resistant) | 36 | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Enzyme Inhibition

Derivatives of phenylurea have been identified as inhibitors of various enzymes implicated in disease.[9]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH inhibitors are pursued for their anti-inflammatory, analgesic, and cardio-protective effects.[13][14] Replacing the traditionally used adamantyl group with substituted phenyl rings has been shown to improve pharmacokinetic properties and in vivo efficacy.[13]

-

Urease Inhibition: Urease is a key enzyme for bacteria like Helicobacter pylori. Its inhibition is a strategy for treating peptic ulcers and other related conditions.

-

Other Enzymes: Inhibition of β-glucuronidase and phosphodiesterase has also been reported for some urea derivatives.[9]

Quantitative Data: Enzyme Inhibition by Urea Derivatives

| Compound Class | Target Enzyme | Inhibition Range (%) | Reference |

| 1,3-Disubstituted Ureas | Urease | 0.30–45.3 | [9] |

| 1,3-Disubstituted Ureas | β-Glucuronidase | 4.9–44.9 | [9] |

| 1,3-Disubstituted Ureas | Phosphodiesterase | 1.2–46.4 | [9] |

Other Potential Pharmacological Activities

The versatility of the urea scaffold extends to other therapeutic areas:

-

Anti-inflammatory Activity: Linked to sEH inhibition, these compounds can reduce inflammatory responses in vivo.[13]

-

Anticonvulsant Activity: Certain arylurea derivatives have shown potent anticonvulsant effects in animal models.[3]

-

Antioxidant Activity: Methoxyphenyl-containing urea derivatives have demonstrated significant antioxidant potential.[15]

Conclusion and Future Directions

The collective evidence strongly suggests that this compound is a scaffold of significant pharmacological potential. While its direct biological profile requires empirical validation, the extensive research on its derivatives provides a compelling rationale for its investigation as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Future research should focus on:

-

Direct Synthesis and Evaluation: The synthesis and comprehensive biological screening of this compound are paramount to confirm the activities projected from its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will help in optimizing potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the precise molecular targets and signaling pathways involved.